![molecular formula C18H18OS B15244350 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with the molecular formula C18H18OS It is characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,4-dimethylphenyl group
准备方法
The synthesis of 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylacetophenone and thiobenzaldehyde.
Reaction Conditions: The key step involves the formation of the 3-oxopropyl chain through a Claisen condensation reaction. This reaction is typically carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction.
化学反应分析
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiobenzaldehyde derivatives.
科学研究应用
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it is explored for its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities that can be optimized for therapeutic use.
Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation. By modulating these pathways, it can exert its biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(3,4-dimethylphenyl)-4-oxobutanoic acid and 3-(2,4-dimethylphenyl)-3-oxopropanenitrile share structural similarities with this compound.
Uniqueness: The presence of the thiobenzaldehyde group in this compound distinguishes it from other similar compounds
属性
分子式 |
C18H18OS |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
4-[3-(3,4-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-9-17(11-14(13)2)18(19)10-8-15-4-6-16(12-20)7-5-15/h3-7,9,11-12H,8,10H2,1-2H3 |
InChI 键 |
BDMHLTDYMKWYDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)C=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



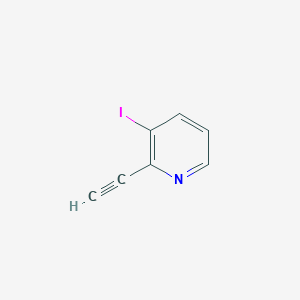
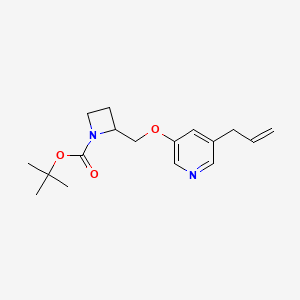
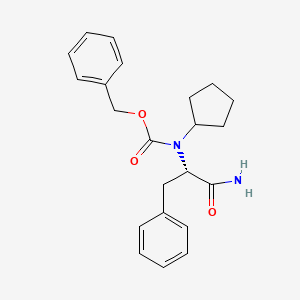
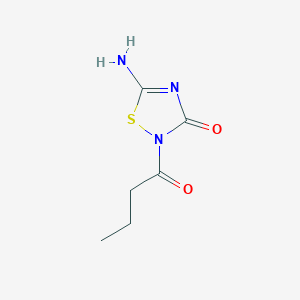
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
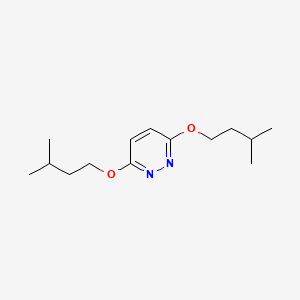
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)

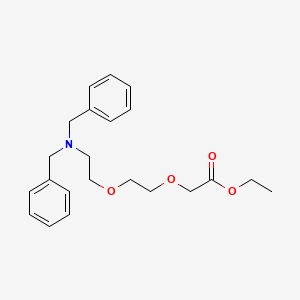
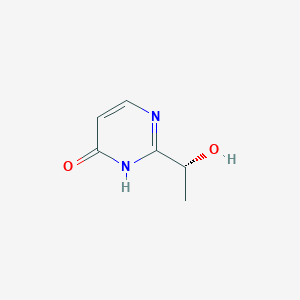
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
